7,7,8-Trideuterioneosolaniol diacetate
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Overview
Description
7,7,8-Trideuterioneosolaniol diacetate is a chemical compound with the molecular formula C23H30O10 and a molecular weight of 469.4968 . It is a derivative of neosolaniol, a type of trichothecene mycotoxin produced by certain species of fungi. The compound is characterized by the presence of three deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications.
Preparation Methods
The synthesis of 7,7,8-Trideuterioneosolaniol diacetate involves several steps, starting from the parent compound neosolaniolThe acetylation of the hydroxyl groups in neosolaniol is typically carried out using acetic anhydride in the presence of a catalyst such as pyridine . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
7,7,8-Trideuterioneosolaniol diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium hydroxide.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent compound neosolaniol.
Scientific Research Applications
7,7,8-Trideuterioneosolaniol diacetate has several scientific research applications:
Chemistry: It is used as a labeled compound in studies involving reaction mechanisms and metabolic pathways.
Biology: The compound is used in studies related to fungal metabolism and the biosynthesis of trichothecene mycotoxins.
Medicine: Research on the toxicological effects of trichothecene mycotoxins often involves the use of labeled compounds like this compound to track their distribution and metabolism in biological systems.
Industry: The compound can be used in the development of analytical methods for detecting and quantifying trichothecene mycotoxins in food and agricultural products
Mechanism of Action
The mechanism of action of 7,7,8-Trideuterioneosolaniol diacetate involves its interaction with ribosomal RNA, leading to the inhibition of protein synthesis. This results in the disruption of cellular processes and can cause cell death. The compound targets the peptidyl transferase center of the ribosome, interfering with the elongation phase of protein synthesis .
Comparison with Similar Compounds
7,7,8-Trideuterioneosolaniol diacetate is similar to other trichothecene mycotoxins such as T-2 toxin, deoxynivalenol, and diacetoxyscirpenol. its unique feature is the presence of deuterium atoms, which makes it particularly useful in research involving isotopic labeling. This allows for more precise tracking and analysis of the compound’s behavior in various systems. Similar compounds include:
T-2 Toxin: Another trichothecene mycotoxin with similar toxicological properties.
Diacetoxyscirpenol: A trichothecene mycotoxin with similar chemical structure and biological activity
Properties
CAS No. |
112818-29-8 |
---|---|
Molecular Formula |
C23H30O10 |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
[(1S,2R,4S,7R,9R,10R,11S,12S)-4,10,11-triacetyloxy-3,3,4-trideuterio-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C23H30O10/c1-11-7-17-22(9-28-12(2)24,8-16(11)30-13(3)25)21(6)19(32-15(5)27)18(31-14(4)26)20(33-17)23(21)10-29-23/h7,16-20H,8-10H2,1-6H3/t16-,17+,18+,19+,20+,21+,22+,23-/m0/s1/i8D2,16D |
InChI Key |
GSLBJZJTYRGQOS-KJGPIUMUSA-N |
Isomeric SMILES |
[2H][C@]1(C(=C[C@@H]2[C@](C1([2H])[2H])([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C)C)OC(=O)C |
Canonical SMILES |
CC1=CC2C(CC1OC(=O)C)(C3(C(C(C(C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C |
Origin of Product |
United States |
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